molecular formula C28H25N3O4 B10822800 2-[[12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid

2-[[12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid

Cat. No.: B10822800
M. Wt: 467.5 g/mol
InChI Key: HQQHYDSAYJUPSU-HOTGVXAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

IPR456 was discovered through virtual screening against multiple conformations of uPAR sampled from explicit-solvent molecular dynamics simulations The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of IPR456 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and high yield. The compound is typically stored at low temperatures to maintain its stability and purity .

Chemical Reactions Analysis

Types of Reactions

IPR456 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various derivatives of IPR456, which can be further studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

IPR456 has a wide range of scientific research applications, including:

Mechanism of Action

IPR456 exerts its effects by binding to the urokinase plasminogen activator receptor (uPAR) with submicromolar affinity. This binding inhibits the interaction between uPAR and its binding partners, such as the urokinase-type plasminogen activator (uPA). The inhibition of this interaction blocks the proteolytic and signaling events that promote cancer cell invasion and metastasis .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to IPR456 include:

    IPR803: A derivative of IPR456 with similar inhibitory effects on uPAR.

    IPR225: Another small molecule inhibitor targeting uPAR.

Uniqueness

IPR456 is unique due to its high affinity for uPAR and its ability to inhibit the tight protein-protein interaction between uPAR and uPA. This specificity makes it a valuable tool for studying uPAR-mediated pathways and developing new therapeutic agents .

Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid

InChI

InChI=1S/C28H25N3O4/c1-15-11-16(2)14-31(13-15)22-12-21(29-20-10-6-5-9-19(20)28(33)34)23-24-25(22)30-35-27(24)18-8-4-3-7-17(18)26(23)32/h3-10,12,15-16,29H,11,13-14H2,1-2H3,(H,33,34)/t15-,16-/m0/s1

InChI Key

HQQHYDSAYJUPSU-HOTGVXAUSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6C(=O)O)C

Canonical SMILES

CC1CC(CN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6C(=O)O)C

Origin of Product

United States

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